8-fluoroimidazo[1,2-a]pyridin-6-amine
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Overview
Description
8-fluoroimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom at the 8th position and an amine group at the 6th position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoroimidazo[1,2-a]pyridin-6-amine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method is the two-step one-pot synthesis, which involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-fluoroimidazo[1,2-a]pyridin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
8-fluoroimidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 8-fluoroimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
8-fluoroimidazo[1,2-a]pyridin-6-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its potent activity against multidrug-resistant tuberculosis.
3-substituted imidazo[1,2-a]pyridines: These compounds exhibit diverse biological activities, including anticonvulsant, antimicrobial, and antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2758002-54-7 |
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Molecular Formula |
C7H6FN3 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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